molecular formula C6H6BrN3O B8452376 2-Bromo-N-pyridazin-3-yl-acetamide

2-Bromo-N-pyridazin-3-yl-acetamide

Cat. No.: B8452376
M. Wt: 216.04 g/mol
InChI Key: JXZJGONOXHYLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-pyridazin-3-yl-acetamide is a brominated acetamide derivative featuring a pyridazine ring. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties to the compound.

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

2-bromo-N-pyridazin-3-ylacetamide

InChI

InChI=1S/C6H6BrN3O/c7-4-6(11)9-5-2-1-3-8-10-5/h1-3H,4H2,(H,9,10,11)

InChI Key

JXZJGONOXHYLHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
2-Bromo-N-pyridazin-3-yl-acetamide C₆H₅BrN₃O 215.03 (hyp.) Bromo, acetamide Pyridazine ring, intramolecular H-bonding
N-(3-Bromopyridin-2-yl)acetamide C₇H₇BrN₂O 215.05 Bromo, acetamide Pyridine ring, planar geometry
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide C₁₂H₁₀BrN₃O 292.13 Bromophenyl, pyrazine Aryl group, dihedral angle (54.6°)
N-(2-Bromo-6-methoxypyridin-3-yl)-2,2,2-trifluoro-acetamide C₈H₆N₂O₂F₃Br 299.04 Bromo, methoxy, trifluoroacetamide Pyridine ring, electron-withdrawing groups
Key Observations:

Pyridazine vs. Pyridine/Pyrazine Rings: The pyridazine ring in the target compound introduces two adjacent nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to pyridine (one nitrogen) or pyrazine (two para nitrogens). This may influence solubility and coordination with metal ions . In 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide, the pyrazine ring forms a dihedral angle of 54.6° with the bromophenyl group, creating a non-planar conformation that affects crystal packing and intermolecular interactions .

Substituent Effects :

  • Electron-withdrawing groups (e.g., bromo, trifluoroacetamide) increase electrophilicity and reactivity. For example, N-(2-Bromo-6-methoxypyridin-3-yl)-2,2,2-trifluoro-acetamide contains both bromo and trifluoroacetamide groups, which may enhance its stability in biological environments .
  • Bulkier substituents, such as pivaloyl in N-(2-Bromopyridin-3-yl)pivalamide (HB028, ), reduce solubility compared to the acetamide group in the target compound .

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